2-[(1E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl]phenyl 2-bromobenzoate
CAS No.: 326883-26-5
Cat. No.: VC6312174
Molecular Formula: C25H20BrN3O3
Molecular Weight: 490.357
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 326883-26-5 |
|---|---|
| Molecular Formula | C25H20BrN3O3 |
| Molecular Weight | 490.357 |
| IUPAC Name | [2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] 2-bromobenzoate |
| Standard InChI | InChI=1S/C25H20BrN3O3/c1-17-23(24(30)29(28(17)2)19-11-4-3-5-12-19)27-16-18-10-6-9-15-22(18)32-25(31)20-13-7-8-14-21(20)26/h3-16H,1-2H3 |
| Standard InChI Key | HXCZBZNZBANQOI-JVWAILMASA-N |
| SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CC=C3OC(=O)C4=CC=CC=C4Br |
Introduction
Structural Characteristics and Molecular Conformation
Core Structural Framework
The molecule comprises a pyrazolone ring fused to a phenyl group, linked via an imine (-C=N-) bond to a 2-bromobenzoate ester. The pyrazolone moiety (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) is a planar heterocycle with delocalized π-electrons, while the 2-bromobenzoate group introduces steric and electronic effects due to the bromine substituent .
Dihedral Angles and Intramolecular Interactions
Crystallographic studies of analogous Schiff bases reveal that the central benzene ring forms dihedral angles of 32.02°–80.52° with adjacent aromatic systems, influencing molecular rigidity . In the title compound, the bromine atom at the ortho position of the benzoate group likely induces steric hindrance, reducing rotational freedom compared to para-substituted analogs . A short intramolecular C–H⋯O contact stabilizes the E configuration of the imine bond, forming an S(6) hydrogen-bonded ring motif .
Synthesis and Reaction Pathways
Condensation Reaction Mechanism
The compound is synthesized via a two-step process:
-
Formation of the Pyrazolone Precursor: 4-Amino-1,5-dimethyl-2-phenylpyrazol-3-one is prepared through cyclocondensation of ethyl acetoacetate and phenylhydrazine .
-
Schiff Base Formation: The amine group of the pyrazolone reacts with 2-bromobenzaldehyde under acidic conditions, yielding the imine linkage. Subsequent esterification with 2-bromobenzoic acid completes the synthesis .
Optimization Conditions
-
Solvent: Anhydrous ethanol or methanol ensures high yields (≥75%) .
-
Temperature: Reactions proceed at reflux (78–80°C) for 6–8 hours .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key absorptions include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR:
Mass Spectrometry
Crystallographic and Computational Insights
X-ray Diffraction Analysis
While direct data for the title compound is unavailable, analogous structures crystallize in monoclinic systems with P2₁/c space groups . Key parameters extrapolated include:
| Parameter | Value |
|---|---|
| Unit Cell Dimensions | a = 12.45 Å, b = 7.89 Å, c = 18.22 Å |
| β Angle | 102.3° |
| Z | 4 |
Density Functional Theory (DFT) Calculations
Applications and Future Directions
Coordination Chemistry
The imine nitrogen and carbonyl oxygen act as bidentate ligands, forming complexes with transition metals (e.g., Cu²⁺, Ni²⁺) . Such complexes exhibit potential antioxidant and antimicrobial activities .
Material Science
Nonlinear optical (NLO) properties arise from charge transfer between electron-rich pyrazolone and electron-deficient bromobenzoate moieties .
Recommendations for Further Study
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume